molecular formula C9H7N3O2S2 B1424954 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid CAS No. 1228553-06-7

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

Cat. No. B1424954
M. Wt: 253.3 g/mol
InChI Key: ORUDJNJLNBTSKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been reported in several studies . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied, and the products were obtained under optimal conditions . Then, the acylation reaction of these products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .


Molecular Structure Analysis

The molecular structure of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a thiadiazole ring in the structure of this compound is significant, as it contributes to its physical and chemical properties .


Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism . Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .

Scientific Research Applications

  • Synthesis and Characterization of Thiadiazole Derivatives :

    • Researchers have synthesized various thiadiazole derivatives, including compounds related to 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid. These compounds were characterized using spectral analysis and tested for their antibacterial properties. The study highlighted the potential of these compounds in antibacterial applications (Samir, Ali, & Saeed, 2014).
  • Conversion to Benzoic Acids and Synthesis of Triazolo-Thiadiazoles :

    • An innovative method for converting chloro-arylacrylic acids to benzoic acids was reported. These benzoic acids were used in synthesizing s-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the chemical versatility of such compounds (Sahi, Bhardwaj, & Paul, 2014).
  • Antibacterial Activities of Triazoles and Thiadiazoles :

    • The antibacterial activities of various triazole and thiadiazole derivatives, including those related to the compound of interest, were explored. These compounds showed effectiveness against several bacteria, suggesting their potential in antimicrobial therapies (Zhang et al., 2010).
  • Synthesis and Antimicrobial Activity of Fluorine-Containing Derivatives :

    • Researchers developed new fluorine-containing thiadiazolotriazinones, exhibiting promising antimicrobial activities. This study underscores the potential of fluorine-modified derivatives in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
  • Anticancer Activities of Triazolo-Thiadiazole Derivatives :

    • A study synthesized bis(triazolo-thiadiazolyl)benzenes and tested them for inhibitory activity against various cancer cell lines. The findings suggest potential applications in cancer research and therapy (Ding & Li, 2011).
  • Electrochemical Behavior and Synthesis of Thiadiazole Derivatives :

    • An electrochemical study on similar thiadiazole compounds provided insights into their synthesis and potential biological activity. This research demonstrates the electrochemical methods' utility in synthesizing biologically active thiadiazole derivatives (Masoumi, Khazalpour, & Jamshidi, 2023).
  • Synthesis and Bioactivity of Condensed Nitrogen Heterocyclic Systems :

    • The study focused on synthesizing s-triazolo[3,4-b][1,3,4]thiadiazoles and evaluating their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Future Directions

The future directions for the study of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid and similar compounds could include further investigation of their electrochemical behavior , exploration of their potential biological activities , and development of more efficient synthesis methods .

properties

IUPAC Name

3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDJNJLNBTSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 2
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 3
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 4
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 6
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

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